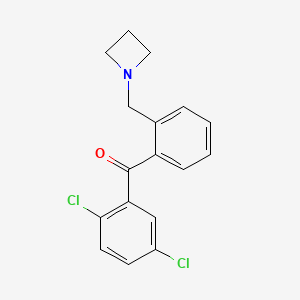

2'-氮杂环丁基甲基-2,5-二氯苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2'-Azetidinomethyl-2,5-dichlorobenzophenone is a chemical compound that is related to various azetidinone derivatives. These derivatives have been studied for their potential applications in medicinal chemistry, particularly due to their structural relation to benzodiazepines and their potential as antitumor agents targeting tubulin .

Synthesis Analysis

The synthesis of related azetidinone compounds typically involves a two-step process starting from the substitution of 2-aminobenzothiazole with different substituted aromatic aldehydes to form Schiff bases. These bases are then subjected to cyclocondensation with chloroacetyl chloride and phenoxyacetyl chloride in the presence of triethylamine to yield the corresponding 2-azetidinone derivatives . In the case of medazepam, a benzodiazepine, the synthesis involves the quaternization of 2-aziridino-5-chlorobenzophenone followed by ammonolysis and cyclization to achieve a high overall yield .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered azetidinone ring. X-ray crystallography studies have indicated that the torsional angle between phenyl rings in these compounds is crucial for their biological activity, particularly for antiproliferative effects. A trans configuration between the phenoxy and phenyl rings has been found to be generally optimal for activity .

Chemical Reactions Analysis

Azetidinone derivatives can undergo various chemical reactions, including quaternization, ammonolysis, and cyclocondensation, as part of their synthesis. The reactivity of these compounds can be exploited to create a wide range of derivatives with potential pharmacological properties. For example, the quaternization of 2-aziridino-5-chlorobenzophenone leads to the formation of medazepam, a benzodiazepine with anxiolytic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives can be determined using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, HMQC, and mass spectroscopy. These techniques help confirm the chemical structures of the synthesized compounds. Additionally, the spectrofluorimetric determination of related impurities, such as 2-amino-5-chlorobenzophenone, is important for quality control in pharmaceutical preparations .

科学研究应用

合成与化学性质

氮杂环丁酮,包括与 2'-氮杂环丁基甲基-2,5-二氯苯甲酮相关的那些,因其独特的化学性质和在各种合成途径中提供的潜力而受到重视。研究人员已经通过不同的方法探索了它们的合成,包括羧酸和亚胺的环缩合,突出了这些化合物在化学合成中的多功能性和广泛适用性 (Zarei 和 Maaqooli,2016)[https://consensus.app/papers/preparation-2azetidinones-cyclocondensation-acids-zarei/abe247fd5e955b8cb177358c179f7578/?utm_source=chatgpt]。此外,氮杂环丁-2-酮被认为是创建生物重要化合物的合成子,为开发新的合成方法提供了丰富的基础 (Deshmukh 等人,2004)[https://consensus.app/papers/azetidin2ones-synthon-biologically-compounds-deshmukh/a6844bff0882522199824b49082d1941/?utm_source=chatgpt]。

药理潜力

氮杂环丁酮因其潜在的药理特性而受到研究,包括作为金属络合物形成中钳位配体的先驱,这可能对催化和药物产生影响 (Casarrubios 等人,2015)[https://consensus.app/papers/2azetidinones-precursors-pincer-ligands-preparation-casarrubios/71d1987dc455546f9bf107766e5f87bb/?utm_source=chatgpt]。它们在合成靶向微管蛋白的抗肿瘤剂中的作用也强调了氮杂环丁酮在开发新的抗癌疗法中的潜力 (Greene 等人,2016)[https://consensus.app/papers/synthesis-biochemical-evaluation-greene/1dd7c3a7530d5b89866038f74d672663/?utm_source=chatgpt]。这项研究表明这些化合物通过破坏细胞分裂过程对治疗各种癌症可能产生的重大影响。

属性

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(2,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-13-6-7-16(19)15(10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYPGJMIRFCBJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643726 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Azetidinomethyl-2,5-dichlorobenzophenone | |

CAS RN |

898755-25-4 |

Source

|

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2,5-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)